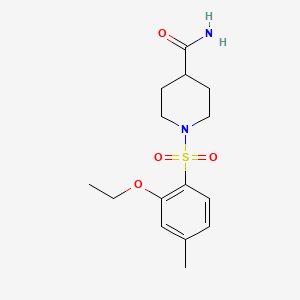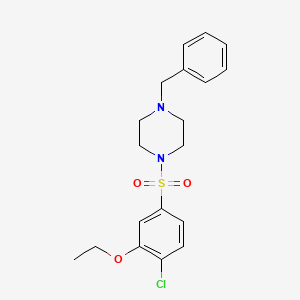
2BAct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2BAct est un activateur hautement sélectif et actif par voie orale du facteur d'initiation de la traduction eucaryote 2B (eIF2B). Il a montré un potentiel significatif dans la prévention des défauts neurologiques causés par la réponse au stress intégrée chronique (ISR). Le composé est particulièrement remarquable pour sa capacité à pénétrer le système nerveux central et sa solubilité et sa pharmacocinétique améliorées par rapport aux autres activateurs de l'eIF2B .
Applications De Recherche Scientifique
2BAct has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of eIF2B activation and its role in protein synthesis.
Biology: Employed in research on cellular stress responses and the regulation of protein synthesis.
Medicine: Investigated as a potential therapeutic agent for neurological diseases such as Vanishing White Matter (VWM) disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting eIF2B and related pathways
Mécanisme D'action
Target of Action
The primary target of 2BAct is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor (GEF) for the GTPase and initiation factor eIF2 . Modulation of its activity is central to the regulation of protein synthesis rates in all eukaryotic cells .
Mode of Action
This compound is a highly selective and orally active eIF2B activator . It enhances the activity of eIF2B, which is reduced in certain conditions such as the neurological disease Vanishing White Matter (VWM), caused by eIF2B mutations . This compound stimulates the remaining activity of the mutant eIF2B complex in vivo, abrogating the maladaptive stress response .
Biochemical Pathways
The integrated stress response (ISR) pathway is primarily affected by this compound . The ISR attenuates the rate of protein synthesis while inducing the expression of stress proteins in cells . Various insults activate kinases that phosphorylate the GTPase eIF2 leading to inhibition of its exchange factor eIF2B . This compound prevents neurological defects caused by a chronic integrated stress response .
Pharmacokinetics
This compound is able to penetrate the central nervous system (CNS) . It displays improved solubility and pharmacokinetics relative to other eIF2B activators
Result of Action
Long-term treatment with this compound prevents all measures of pathology and normalizes the transcriptome and proteome of VWM mice . It prevents the appearance of motor deficits, myelin loss, and reactive gliosis in VWM mice .
Action Environment
When cells encounter particularly unfavorable conditions, they often react by activating a so-called ‘stress’ response . This compound plays a crucial role in regulating this response.
Méthodes De Préparation
2BAct est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau bicyclo[1.1.1]pentyle. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée. Le composé est ensuite purifié pour atteindre un niveau de pureté élevé, généralement supérieur à 99% . Les méthodes de production industrielle impliquent la mise à l'échelle de la voie de synthèse et l'optimisation des conditions réactionnelles pour assurer une qualité et un rendement constants .
Analyse Des Réactions Chimiques
2BAct subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes d'activation de l'eIF2B et son rôle dans la synthèse des protéines.
Biologie : Employé dans la recherche sur les réponses au stress cellulaire et la régulation de la synthèse des protéines.
Médecine : En cours d'investigation comme agent thérapeutique potentiel pour les maladies neurologiques telles que la maladie de la substance blanche qui disparaît (VWM).
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant l'eIF2B et les voies associées
Mécanisme d'action
This compound exerce ses effets en activant l'eIF2B, un facteur d'échange de nucléotides guanine pour la GTPase eIF2. Cette activation améliore l'activité de l'eIF2B, ce qui à son tour favorise l'initiation de la synthèse des protéines. Le composé stimule l'activité restante des complexes eIF2B mutants in vivo, abrogeant ainsi la réponse au stress maladaptative et normalisant le transcriptome et le protéome des cellules affectées .
Comparaison Avec Des Composés Similaires
2BAct est comparé à d'autres activateurs de l'eIF2B tels que l'ISRIB (Inhibiteur de la réponse au stress intégré). Bien que les deux composés activent l'eIF2B, this compound a montré une solubilité et une pharmacocinétique améliorées, ce qui le rend plus approprié pour les études de traitement à long terme. De plus, this compound est capable de pénétrer le système nerveux central plus efficacement que l'ISRIB .
Composés similaires
- ISRIB (Inhibiteur de la réponse au stress intégré)
- Guanabenz
- Sephin1
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leur efficacité dans différents modèles .
Propriétés
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?
A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.
Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?
A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.
Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?
A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].
Q4: How does this compound impact the expression of ISR-related genes and proteins?
A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.
Q5: Has this compound shown efficacy in any in vivo models of neurological disease?
A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)


![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)




![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
